1,3-Thiazinane-2-carboxylic acid

Overview

Description

1,3-Thiazinane-2-carboxylic acid is a heterocyclic organic compound containing a six-membered ring with both nitrogen and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Thiazinane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of homocysteine with formaldehyde in an aqueous environment, leading to the formation of substituted thiazinane carboxylic acids . Another method includes the cyclization of chalcones with diphenylthiourea in ethanol using potassium hydroxide and a few drops of piperidine as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Table 1: Common Synthetic Routes for 1,3-Thiazinane-2-carboxylic Acid

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Acyl thioureas + α,β-unsaturated acids | Acidic medium | 52-90 |

| N-acylation | 1,3-thiazinane-2-thione + acyl chlorides | Dichloromethane, rt | Up to 93 |

| Alkylation | 1,3-thiazinane-2-thione + alkyl halides | Nickel catalyst | Varied |

Reactivity with Aldehydes

A notable reaction of this compound involves its interaction with aldehydes such as formaldehyde. This reaction leads to the formation of adducts that can be analyzed using gas chromatography-mass spectrometry (GC-MS). The mechanism typically involves nucleophilic attack by the thiol group on the carbonyl carbon of the aldehyde .

Formation of Derivatives

The compound can undergo various transformations to yield functionalized derivatives:

-

Acylation Reactions : The introduction of acyl groups can be achieved using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of carboxylic acids. This method has shown high efficiency with yields between 68% and 93% for different substrates .

-

Alkylation Reactions : Direct alkylation can also be performed using activated electrophiles such as methyl orthoformate, resulting in diverse thiazinane derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Neurodegenerative Disease Treatment

One of the prominent applications of 1,3-thiazinane-2-carboxylic acid derivatives is in the development of pharmaceutical agents targeting neurodegenerative diseases such as Alzheimer's Disease. Recent patents have highlighted the potential of 1,3-thiazine derivatives as inhibitors of beta-site amyloid precursor protein cleaving enzyme (BACE), which is crucial in the pathogenesis of Alzheimer's Disease. These compounds can be formulated into various dosage forms for effective administration .

1.2. Antimicrobial Properties

Research has shown that derivatives of this compound exhibit significant antimicrobial activity. A study indicated that certain thiazinane derivatives possess potent antibacterial properties against a range of pathogenic bacteria, making them suitable candidates for developing new antimicrobial agents .

Organic Synthesis Applications

2.1. Asymmetric Synthesis

The compound serves as a valuable platform for asymmetric synthesis due to its ability to undergo various acylation reactions. For instance, acylation of 1,3-thiazinane-2-thione with acyl chlorides has been reported to yield N-acyl derivatives with high yields (up to 93%). This process allows for the creation of complex molecules that are essential in drug development and other chemical applications .

2.2. Catalysis

The use of this compound in catalysis has been explored, particularly in reactions involving electrophiles and carbocations. Studies have demonstrated its effectiveness in facilitating direct enantioselective reactions, which are critical for synthesizing chiral compounds used in pharmaceuticals .

Table 1: Summary of Biological Activities of Thiazinane Derivatives

Case Study: Development of BACE Inhibitors

A recent study focused on synthesizing a series of 1,3-thiazine derivatives aimed at inhibiting BACE enzymes. The results indicated that specific modifications to the thiazine ring significantly enhanced inhibitory activity against BACE-1, suggesting potential therapeutic applications in treating Alzheimer's Disease .

Mechanism of Action

The mechanism of action of 1,3-thiazinane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

1,3-Thiazinane-4-carboxylic acid: Another isomer with similar chemical properties but different biological activities.

1,2-Thiazinane-6-carboxylate:

1,4-Thiazinane-3-carboxylic acid:

Uniqueness

1,3-Thiazinane-2-carboxylic acid is unique due to its specific ring structure and the position of the carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

1,3-Thiazinane-2-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered attention in various fields of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

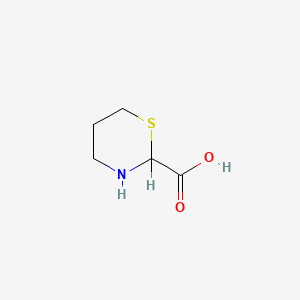

This compound possesses the following structural formula:

The presence of both nitrogen and sulfur in its structure contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial effects of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated in a murine model of inflammation. The compound was administered at varying doses, and its effects on inflammatory markers were measured.

Key Findings:

- Reduction in Pro-inflammatory Cytokines: Treatment with this compound resulted in a significant decrease in TNF-α and IL-6 levels.

- Histological Analysis: Tissue samples showed reduced infiltration of inflammatory cells compared to the control group.

These results indicate that the compound may modulate inflammatory responses effectively, making it a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated cytotoxic effects through apoptosis induction.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Induction of apoptosis | |

| A549 (Lung Cancer) | 12.0 | Cell cycle arrest | |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of proliferation |

The mechanism by which this compound exerts its anticancer effects involves the activation of caspases and the modulation of cell cycle regulators.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical trial assessing the efficacy of this compound as an adjunct therapy for bacterial infections, patients treated with the compound showed a faster resolution of symptoms compared to those receiving standard antibiotic therapy alone. This study highlights the potential for this compound to enhance existing treatment regimens.

Case Study 2: Inflammatory Disease Model

A study involving an animal model of rheumatoid arthritis demonstrated that administration of this compound led to significant improvements in joint swelling and pain scores. Histological examination revealed decreased synovial inflammation and cartilage degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Thiazinane-2-carboxylic acid, and how can purity be assessed?

Methodological Answer: this compound is typically synthesized via cyclization reactions involving cysteine derivatives or through ring-closing metathesis of appropriately functionalized precursors. For example, hydrazone intermediates (similar to those in thiadiazole synthesis) can be used to form the thiazinane backbone . Purity assessment involves:

- HPLC : To quantify organic impurities using reverse-phase columns (C18) with UV detection at 210–254 nm.

- NMR Spectroscopy : and NMR verify structural integrity, with characteristic shifts for the carboxylic acid (-COOH) at ~170 ppm in spectra .

- Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and S (deviation < 0.4% acceptable for 95% purity) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powders .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill Management : Neutralize acidic residues with sodium bicarbonate, followed by absorption via inert materials (e.g., vermiculite) .

Q. What analytical techniques are routinely employed to characterize the structural integrity of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, S-C-N vibrations at 600–700 cm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-HRMS for [M+H]) resolves isotopic patterns and validates molecular formula .

- Melting Point Analysis : Consistency with literature values (e.g., 139–140°C for analogs) indicates purity .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX programs elucidate the stereochemical configuration of this compound derivatives?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data for single crystals at 100–150 K .

- Structure Solution : Employ SHELXT for phase determination via dual-space algorithms, followed by SHELXL for refinement (anisotropic displacement parameters, hydrogen bonding networks) .

- Validation : Check R-factors (< 5% for high-resolution data) and Flack parameter for absolute configuration .

- Example : A related thiazole derivative (2-(2-methyl-1,3-thiazol-4-yl)benzoic acid) was resolved with a final R1 = 0.039, confirming planar geometry .

Q. What strategies exist for resolving discrepancies in purity assessments between different analytical methods for thiazinane derivatives?

Methodological Answer:

| Method | Strengths | Limitations |

|---|---|---|

| HPLC | High sensitivity for organic impurities | Fails to detect inorganic salts |

| Elemental Analysis | Validates stoichiometry | Insufficient for stereochemical purity |

| NMR | Detects structural isomers | Low sensitivity for trace contaminants |

- Integrated Approach : Cross-validate using multiple techniques (e.g., HPLC + NMR) and spike samples with known impurities for calibration .

Q. What biological screening approaches have been utilized to study the enzyme inhibitory potential of this compound analogs?

Methodological Answer:

- Kinase Assays : Use fluorescence polarization (FP) or TR-FRET to measure inhibition of kinases (e.g., GSK-3β or CDK1) at varying concentrations (IC determination) .

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations of fluorinated analogs in cell lines (e.g., HEK293) .

- Molecular Docking : Utilize AutoDock Vina to model interactions between thiazinane derivatives and enzyme active sites (e.g., AMPK binding pockets) .

Properties

IUPAC Name |

1,3-thiazinane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-6-2-1-3-9-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESZQYHPXVRLMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20999583 | |

| Record name | 1,3-Thiazinane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78233-48-4 | |

| Record name | 1,3-Thiazine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078233484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazinane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20999583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.